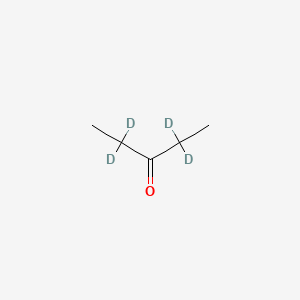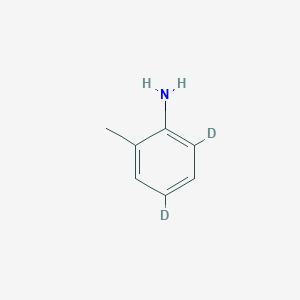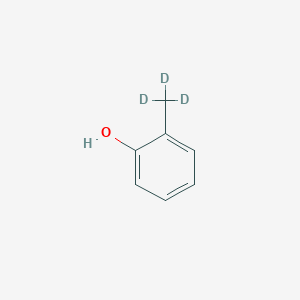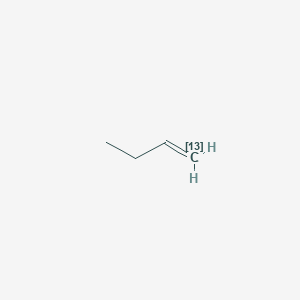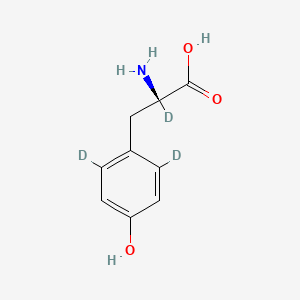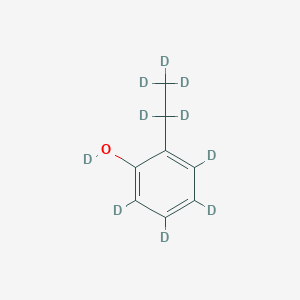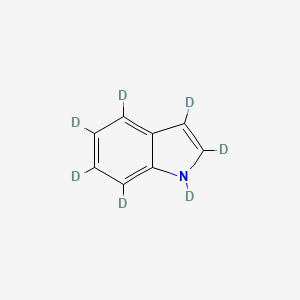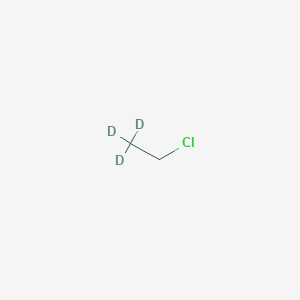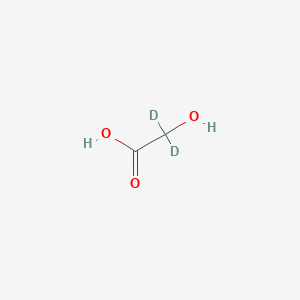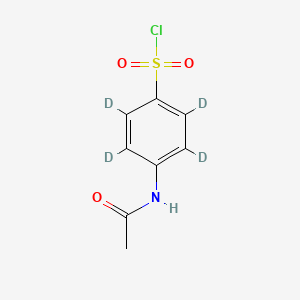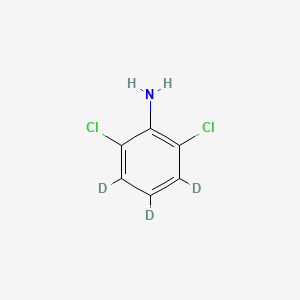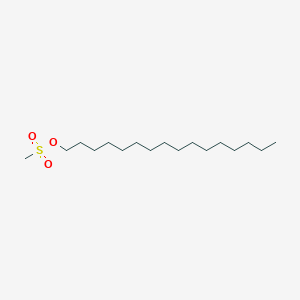
十六烷基甲磺酸盐
描述
Hexadecyl methanesulfonate, also known as Methanesulfonic acid cetyl ester, is a chemical compound with the linear formula CH3SO3(CH2)15CH3 . It has a molecular weight of 320.53 .
Synthesis Analysis
Hexadecyl methanesulfonate can be synthesized by refluxing n-hexadecyl methanesulfonate and sodium azide in anhydrous DMSO for 2 hours at 100 °C . The reaction mixture is then poured on water and extracted .Molecular Structure Analysis
The molecular structure of Hexadecyl methanesulfonate consists of a total of 56 bonds, including 20 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, and 1 sulfonate .Physical And Chemical Properties Analysis
Hexadecyl methanesulfonate is a white crystalline flake . It has a melting point of 53-54 °C . It is soluble in organic solvents .科学研究应用
合成和肽研究
甲磺酸(十六烷基甲磺酸盐的相关化合物)已被用于合成与 α-内啡肽和 γ-内啡肽相对应的肽。这些合成的肽在镇痛效力研究中显示出潜力,表明在疼痛管理和肽合成中进一步研究的一个有希望的领域 (Kubota, Hirayama, Nagase, & Yajima, 1979)。
免疫调节剂和细胞保护剂活性
一项关于含氮杂环化合物的研究(与十六烷基甲磺酸盐密切相关)突出了它们在心血管疾病治疗中的潜在应用。甲磺酸偶氮化物(一种衍生物)已被合成并评估其细胞毒性和免疫调节活性。这项研究有助于理解这些化合物在化学治疗中的作用,尤其是在涉及血管壁免疫炎症的疾病中 (Purygin, Lipatov, Potapova, Yakimova, Tezikov, & Zarubin, 2006)。
微生物代谢研究
甲磺酸(再次是相关化合物)在硫的生物地球化学循环中起着至关重要的作用,并且被各种需氧细菌用作硫源。该领域的研究所扩大了我们对微生物代谢的理解,特别是与甲磺酸盐及其在环境过程中的作用有关 (Kelly & Murrell, 1999)。
遗传毒性和 DNA 相互作用
研究表明,甲基甲磺酸盐(十六烷基甲磺酸盐的衍生物)等化合物可以与 DNA 相互作用,影响复制起始并可能导致突变。了解这些相互作用的机制对于评估这些化合物的遗传毒性和它们在诱变和癌症研究中的影响至关重要 (Painter, 1977)。
药用应用
十六烷基甲磺酸盐作为各种药物制剂的成分,必须满足严格的纯度要求。对甲磺酸(一种类似物)中甲基甲磺酸盐和乙基甲磺酸盐等杂质的测定研究已导致开发出复杂的方法。这些方法对于确保含有这些化合物的药物产品的安全性和有效性至关重要 (Zhou, Xu, Zheng, Liu, & Zheng, 2017)。
属性
IUPAC Name |
hexadecyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYLDKBOOCXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334148 | |
| Record name | Hexadecyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20779-14-0 | |
| Record name | 1-Hexadecanol, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20779-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

